N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}-4-phenyloxane-4-carboxamide
Description
N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}-4-phenyloxane-4-carboxamide is a heterocyclic compound featuring a bicyclic [1,3]thiazolo[5,4-c]azepine core fused with a 4-phenyloxane-4-carboxamide moiety. The thiazoloazepine scaffold is notable for its seven-membered azepine ring, which distinguishes it from smaller heterocycles like pyridine or thiazolidinone derivatives. This structural complexity may confer unique physicochemical and pharmacological properties, such as enhanced binding affinity to biological targets or improved metabolic stability. Crystallographic software like SHELX and ORTEP-3 has been instrumental in resolving the 3D conformation of such compounds, enabling precise analysis of bond angles, torsional strain, and intermolecular interactions .
Properties
IUPAC Name |
N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c23-16-15-14(7-4-10-20-16)21-18(26-15)22-17(24)19(8-11-25-12-9-19)13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,20,23)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYVHCFGHUPDAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)C3(CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}-4-phenyloxane-4-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the thiazoloazepine ring, followed by the introduction of the oxane carboxamide group. Common reagents used in these reactions include thionyl chloride, anhydrous ammonia, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}-4-phenyloxane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides); ambient or elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new functionalized derivatives .
Scientific Research Applications
N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}-4-phenyloxane-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections due to its unique structural properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-{4-oxo-4H,5H,6H,7H,8H-[1,3]thiazolo[5,4-c]azepin-2-yl}-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer .
Comparison with Similar Compounds
Table 1: Comparison of Thiazolidinone Analogs
| Compound Name | Core Structure | Substituents | Yield | Key Spectral Data (NMR/IR) |
|---|---|---|---|---|
| N-[2-(4-Chlorophenyl)-4-oxo-thiazolidin-3-yl]-benzothiazole-3-carboxamide (4g) | Thiazolidinone | 4-Cl-phenyl, benzothiazole | 70% | δ 7.8 (aromatic H), 1705 cm⁻¹ (C=O) |
| N-[2-(2,6-Difluorophenyl)-4-oxo-thiazolidin-3-yl]-benzothiazole-3-carboxamide (4h) | Thiazolidinone | 2,6-F₂-phenyl, benzothiazole | 60% | δ 7.6 (aromatic H), 1690 cm⁻¹ (C=O) |
| Target Compound | Thiazoloazepine | 4-phenyloxane | N/A | Not reported in evidence |
Thiazolo-Fused Polycyclic Systems
Edoxaban tosylate monohydrate (), a clinically approved anticoagulant, shares a thiazolo[5,4-c]pyridine core but differs in ring size and substituents:
- Core Structure : Thiazolo[5,4-c]pyridine (6-membered pyridine) vs. thiazolo[5,4-c]azepine (7-membered azepine). The azepine’s additional methylene group may alter pharmacokinetics.
- Functional Groups : Edoxaban includes a dimethylcarbamoyl group and chloropyridinyl moiety, whereas the target compound has a 4-phenyloxane-4-carboxamide group. The oxane ring could enhance aqueous solubility compared to Edoxaban’s tosylate salt .
Table 2: Comparison with Thiazolo-Fused Pharmaceuticals
| Compound Name | Core Structure | Key Functional Groups | Pharmacological Use |
|---|---|---|---|
| Edoxaban tosylate monohydrate | Thiazolo[5,4-c]pyridine | Dimethylcarbamoyl, chloropyridinyl | Anticoagulant |
| Target Compound | Thiazolo[5,4-c]azepine | 4-Phenyloxane-4-carboxamide | Undisclosed (hypothetical) |
Research Findings and Implications
- Synthetic Feasibility: Thiazolidinone derivatives () are synthesized in moderate-to-high yields (37–70%) via condensation reactions in ethanol, suggesting that the target compound’s synthesis might require optimized conditions for the larger azepine ring .
- Bioactivity Hypotheses : Edoxaban’s thrombin inhibition mechanism suggests that the target compound’s oxane group could modulate selectivity for similar protease targets, though experimental validation is needed .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
